5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester
Description
5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole derivative characterized by a branched 3-methylbutyl group at position 5 of the pyrazole ring and an ethyl ester at position 3. The ethyl ester group enhances solubility and bioavailability, while the 3-methylbutyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-15-11(14)10-7-9(12-13-10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXLJRRATPHRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester typically involves the esterification of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions of acids/bases.
Reduction: Requires strong reducing agents like LiAlH4, usually performed in anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid and ethanol.
Reduction: 5-(3-methylbutyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester, commonly referred to as MBE, is a compound that has garnered attention in various scientific research applications. This article aims to explore its applications, particularly in the fields of medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that MBE exhibits significant antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
Anti-inflammatory Effects:
In vivo studies have shown that MBE can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases. This effect is attributed to its ability to inhibit specific pathways involved in inflammation .
Anticancer Properties:
Recent investigations have explored the anticancer effects of MBE on different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, providing a foundation for further development as an anticancer drug .
Agricultural Applications
Pesticide Development:
MBE has been studied for its potential use as a pesticide due to its ability to disrupt the growth of certain pests. A case study indicated that formulations containing MBE showed a significant reduction in pest populations compared to control groups .
Herbicide Potential:
Another application is in herbicide development. Research has shown that MBE can inhibit the growth of specific weed species, making it a candidate for inclusion in herbicide formulations .
Material Science
Polymer Synthesis:
MBE is being investigated as a monomer for polymer synthesis due to its unique chemical structure. It can be polymerized to produce materials with desirable mechanical properties for various applications, including coatings and adhesives .
Nanomaterials Development:
Studies have explored the incorporation of MBE into nanomaterials, enhancing their properties for use in electronics and sensors. The compound's ability to modify surface characteristics makes it valuable in nanotechnology applications .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, MBE was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity .
Case Study 2: Anti-inflammatory Research
A study involving rats with induced paw edema showed that administration of MBE significantly reduced swelling compared to the control group, supporting its anti-inflammatory potential .
Case Study 3: Pesticide Efficacy
Field trials conducted on tomato crops treated with MBE-based pesticides resulted in a 70% reduction in aphid populations over four weeks, demonstrating its effectiveness as a pest control agent .
Mechanism of Action
The mechanism of action of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid form. This active form can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid ethyl ester and related pyrazole derivatives:
Substituent Effects on Physicochemical Properties
Alkyl vs. Aryl Substituents :
- The 3-methylbutyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to aryl-substituted analogs like ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (logP ~2.8) .
- Aryl substituents (e.g., 4-chlorophenyl) enhance binding to aromatic residues in enzyme active sites, as seen in covalent inhibitors targeting viral proteases .
Branching in Alkyl Chains :
Key Research Findings
Lipophilicity and Bioavailability :
- Alkyl-substituted pyrazoles like the target compound exhibit higher logP values than aryl derivatives, correlating with improved tissue penetration .
Metabolic Stability :
- Branched alkyl chains resist oxidative metabolism more effectively than linear chains, as shown in comparative studies of pentyl vs. 3-methylbutyl analogs .
Structure-Activity Relationships (SAR) :
- Ester groups at position 3 are critical for maintaining solubility, while substituents at position 5 dictate target selectivity (e.g., aryl groups for enzyme inhibition, alkyl chains for CNS penetration) .
Biological Activity
5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Chemical Formula : C₉H₁₃N₂O₂
- Molecular Weight : 169.21 g/mol
- IUPAC Name : Ethyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anti-inflammatory agent.
Antiviral Activity
Research indicates that pyrazole derivatives can exhibit significant antiviral properties. In one study, compounds structurally similar to this compound were synthesized and evaluated for their inhibitory effects on neuraminidase (NA) of influenza viruses. The results showed that certain modifications to the pyrazole ring enhanced antiviral activity, with some derivatives achieving over 50% inhibition at low concentrations .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications and their effects on biological activity:
Case Studies
-
Influenza Virus Inhibition :
A series of pyrazole derivatives were tested against a clinical isolate of H3N2 influenza virus. The most potent compound exhibited a 56.45% inhibition rate at a concentration of 10 µM, indicating strong antiviral activity . -
Anti-inflammatory Effects :
In a model of lipopolysaccharide-induced inflammation, compounds derived from pyrazole showed a significant reduction in TNF-alpha and IL-6 levels, demonstrating their potential as anti-inflammatory agents .
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation or substitution reactions. For example, pyrazole esters can be prepared by reacting amino-pyrazole intermediates with acid anhydrides, chlorides, or dithiocarbamates under reflux in solvents like DMF or THF. Key steps include maintaining anhydrous conditions and optimizing reaction time (e.g., 3–5 hours at 50–80°C). Post-synthesis, purification via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for yield improvement .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- ¹H-NMR to resolve substituent environments (e.g., ethyl ester protons as a quartet at δ 4.3 ppm and triplet at δ 1.3 ppm).
- Mass spectrometry (EI or HRMS) for molecular ion verification (e.g., [M]+ at m/z 271 for related pyrazole esters). Elemental analysis ensures purity (>98%) .
Q. What safety precautions are essential when handling this compound?
While classified as non-hazardous, standard lab protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to volatile solvents (e.g., CH₂Cl₂).
- Store in airtight containers away from ignition sources. Spills should be neutralized with inert absorbents (e.g., Celite) and disposed via licensed waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between similar pyrazole derivatives?
Discrepancies in analgesic/anti-inflammatory activity (e.g., moderate vs. high potency) may arise from substituent effects. Systematic approaches include:
- Comparative SAR studies : Test analogs with varied substituents (e.g., 5-benzoylamino vs. 5-phenyl groups).
- Dose-response assays : Establish EC₅₀ values to quantify efficacy differences.
- Ulcerogenicity profiling : Balance activity with gastrointestinal side effects using histopathological assays .
Q. What methodologies are recommended for evaluating the compound’s metabolic stability?
Advanced pharmacokinetic studies involve:
Q. How can structural modifications reduce ulcerogenic effects while retaining anti-inflammatory activity?
Strategies include:
- Ester group replacement : Substitute ethyl with polyethylene glycol (PEG) esters to enhance solubility and reduce gastric irritation.
- Heterocyclic hybridization : Fuse pyrazole with triazole or diazepine rings to improve target selectivity (e.g., COX-2 inhibition over COX-1).
- Prodrug design : Mask the carboxylic acid with pH-sensitive protectors for delayed release .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Common issues include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
